molecular formula C22H15ClFN3O3 B14980039 N-(3-chlorophenyl)-2-{3-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

N-(3-chlorophenyl)-2-{3-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

Cat. No.: B14980039
M. Wt: 423.8 g/mol
InChI Key: MPYQKTPRUBLEFH-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-{3-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-{3-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chlorophenylamine with 3-fluorobenzoyl chloride to form an intermediate, which is then reacted with 1,2,4-oxadiazole derivatives under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as column chromatography and recrystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-{3-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like hydroxide ions or amines in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(3-chlorophenyl)-2-{3-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-{3-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-3-(3-fluorophenyl)-2-propenamide
  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

Uniqueness

Compared to similar compounds, N-(3-chlorophenyl)-2-{3-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide stands out due to the presence of the oxadiazole ring, which imparts unique chemical and biological properties. This structural feature may enhance its stability, reactivity, and potential therapeutic applications.

Properties

Molecular Formula

C22H15ClFN3O3

Molecular Weight

423.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[3-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]acetamide

InChI

InChI=1S/C22H15ClFN3O3/c23-16-6-3-8-18(12-16)25-20(28)13-29-19-9-2-4-14(11-19)21-26-22(30-27-21)15-5-1-7-17(24)10-15/h1-12H,13H2,(H,25,28)

InChI Key

MPYQKTPRUBLEFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)NC2=CC(=CC=C2)Cl)C3=NOC(=N3)C4=CC(=CC=C4)F

Origin of Product

United States

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